molecular formula C8H4BrF3O B1374777 2-Bromo-3-(trifluoromethyl)benzaldehyde CAS No. 1114808-95-5

2-Bromo-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1374777
CAS No.: 1114808-95-5
M. Wt: 253.02 g/mol
InChI Key: OAQHJQAZSSRUQA-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 3-(trifluoromethyl)benzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In pharmaceutical research, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-2-(trifluoromethyl)benzaldehyde
  • 4-Bromo-3-(trifluoromethyl)benzaldehyde

Comparison: 2-Bromo-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and the types of reactions it undergoes. For example, the position of the trifluoromethyl group can affect the electron density of the benzene ring, thereby altering the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQHJQAZSSRUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743148
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114808-95-5
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114808-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
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